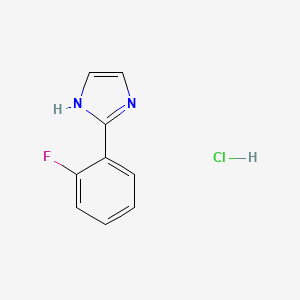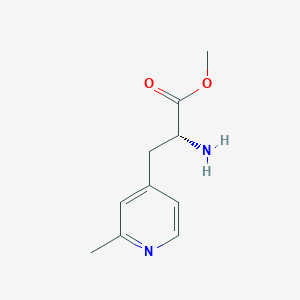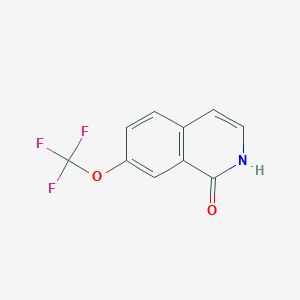
7-(trifluoromethoxy)isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Trifluoromethoxy)isoquinolin-1(2H)-one is a chemical compound belonging to the class of isoquinolinones, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a trifluoromethoxy group attached to the isoquinolinone core, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(trifluoromethoxy)isoquinolin-1(2H)-one can be achieved through various methods. One common approach involves the rhodium-catalyzed intermolecular cyclization between benzocyclobutenols and isocyanates, which provides isoquinolin-1(2H)-ones via selective cleavage of a C-C bond . Another method includes the use of N-chloroamides as directing synthons for cobalt-catalyzed room-temperature C-H activation, followed by reaction with alkynes .
Industrial Production Methods: Industrial production of this compound may involve scalable electrochemical protocols, such as electro-oxidative intramolecular C-H amination, which offers metal-free and external oxidant-free conditions . This method is environmentally friendly and can be performed on a gram-scale, highlighting its potential for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethoxy)isoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoquinolinone core.
Substitution: Substitution reactions, such as thiolation and selenylation at the C-4 position, can be mediated by reagents like AgSbF6.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodic acid (HIO3) for dehydrogenation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as aryliodonium salts for arylation reactions.
Major Products: The major products formed from these reactions include various substituted isoquinolinones, which can exhibit unique chemical and biological properties.
Scientific Research Applications
7-(Trifluoromethoxy)isoquinolin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoquinolinone derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and as a precursor in organic synthesis
Mechanism of Action
The mechanism by which 7-(trifluoromethoxy)isoquinolin-1(2H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, the compound can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Isoquinolin-1(2H)-one: Lacks the trifluoromethoxy group, which can result in different chemical and biological properties.
3,4-Dihydroisoquinolin-1(2H)-one: A reduced form of isoquinolinone with distinct reactivity and applications.
1,7/8-Substituted Isoquinolines: These compounds exhibit position isomerism and unique properties based on the substituents attached.
Uniqueness: This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various fields of research .
Properties
CAS No. |
1184917-30-3 |
|---|---|
Molecular Formula |
C10H6F3NO2 |
Molecular Weight |
229.15 g/mol |
IUPAC Name |
7-(trifluoromethoxy)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)16-7-2-1-6-3-4-14-9(15)8(6)5-7/h1-5H,(H,14,15) |
InChI Key |
AOWUFZTWDGOIAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CNC2=O)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


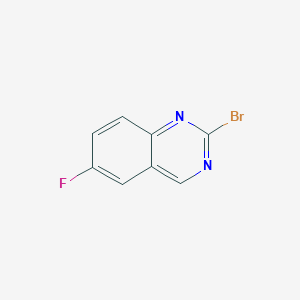
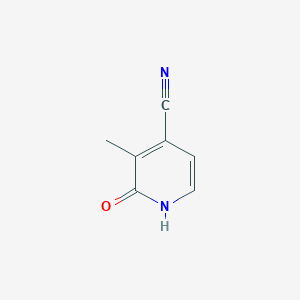
![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine](/img/structure/B12960797.png)

![2-Amino-6-bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B12960805.png)
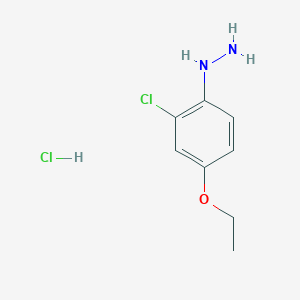
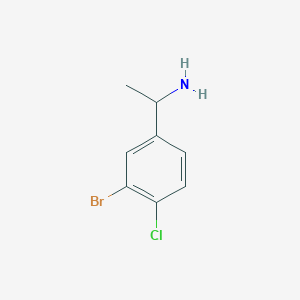
![Methyl 7-benzyl-7-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B12960815.png)
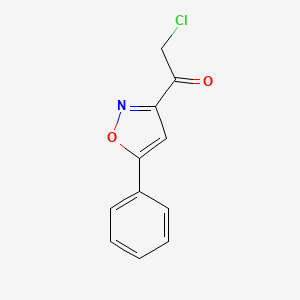
![7-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12960827.png)
![4-Hydroxybenzo[h]quinolin-2(1H)-one](/img/structure/B12960829.png)
![3-(4-Bromobenzyl)-2-ethyl-6,8-dimethylimidazo[1,2-b]pyridazine](/img/structure/B12960839.png)
